molecular formula C14H8Cl2N2O2 B2920706 (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate CAS No. 878074-65-8

(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2920706
CAS No.: 878074-65-8
M. Wt: 307.13
InChI Key: XLOSZHBZBXYIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, a carboxylate ester group at the 2 position, and a (2-cyanophenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with (2-cyanophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the (2-cyanophenyl)methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of (2-cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylic acid.

    Reduction: Formation of (2-aminophenyl)methyl 3,6-dichloropyridine-2-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

    3,6-Dichloropyridine-2-carboxylic acid: Shares the pyridine core and chlorine substitutions but lacks the (2-cyanophenyl)methyl group.

    (2-Cyanophenyl)methyl benzoate: Similar ester structure but with a benzoate instead of a pyridine ring.

    2,6-Dichloropyridine: Lacks the carboxylate ester and (2-cyanophenyl)methyl group.

Uniqueness: (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrile and ester groups, along with the dichloropyridine core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-11-5-6-12(16)18-13(11)14(19)20-8-10-4-2-1-3-9(10)7-17/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSZHBZBXYIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.